Rehmannioside D
Overview
Description
Rehmannioside D is a naturally occurring iridoid glycoside found in the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rehmannioside D can be extracted from the roots of Rehmannia glutinosa using various extraction methods. One common method involves the use of ethanol or methanol as solvents to extract the iridoid glycosides from the plant material. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The roots of Rehmannia glutinosa are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by filtration and concentration. The concentrated extract is further purified using HPLC to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Rehmannioside D undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to this compound, modifying its structure and properties
Major Products Formed:
Hydrolysis: Aglycone and glucose.
Oxidation: Various oxidized derivatives.
Glycosylation: Glycosylated derivatives with different sugar moieties
Scientific Research Applications
Rehmannioside D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Studied for its potential therapeutic effects in treating conditions such as osteoarthritis, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of dietary supplements and herbal medicines due to its pharmacological properties
Mechanism of Action
Rehmannioside D is often compared with other iridoid glycosides such as catalpol, rehmannioside A, and leonuride. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its specific glycosylation pattern and its potent anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
- Catalpol
- Rehmannioside A
- Leonuride
- Acteoside
Rehmannioside D stands out due to its unique combination of glycosylation and its broad spectrum of biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFRKPLHFKTFL-SNQOEBIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317004 | |
Record name | Rehmannioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81720-08-3 | |
Record name | Rehmannioside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81720-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rehmannioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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